![molecular formula C7H9N3O2 B2359269 3-Cyclobutyl-4-nitro-1H-pyrazole CAS No. 1374830-12-2](/img/structure/B2359269.png)
3-Cyclobutyl-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Cyclobutyl-4-nitro-1H-pyrazole” is a chemical compound with the molecular formula C7H9N3O2. It’s a member of the pyrazole family, which are known as versatile scaffolds in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Scientific Research Applications
Novel Synthesis Techniques
A significant application of 3-Cyclobutyl-4-nitro-1H-pyrazole in scientific research is in the development of novel synthesis techniques for pyrazole derivatives. Research by Deng and Mani (2008) has outlined a regioselective synthesis approach for creating 1,3,4-tri- or 1,3,4,5-tetrasubstituted pyrazoles, highlighting the utility of 3-Cyclobutyl-4-nitro-1H-pyrazole in facilitating reversed, exclusive 1,3,4-regioselectivity in reactions with hydrazones and nitroolefins. This is a crucial advancement in organic synthesis, offering a method to achieve high yields through base-mediated reactions and subsequent quenching with strong acids (Deng & Mani, 2008).
1,3-Dipolar Cycloaddition for Heterocyclic Compounds
Jones et al. (1998) explored the 1,3-dipolar cycloaddition of nitrile oxides, formed by dehydration of primary nitro compounds including pyrazole derivatives, with pyrrolidine enamines. This reaction route leads to isoxazole-4-carboxylates, which further undergo transformations to produce 3-acyltetronic acids and 3-acyl-4-hydroxytetrahydropyran-2-ones. This method represents a valuable strategy for constructing oxygen heterocyclic triones, demonstrating the versatile role of nitropyrazole derivatives in synthesizing complex heterocyclic structures (Jones et al., 1998).
Microwave-Assisted Synthesis
Gomez et al. (2009) reported on the microwave-assisted reactions of nitroheterocycles, including 4-nitro-1-(p-toluenesulfonyl)pyrazole, with dienes. This innovative approach highlights the efficiency of microwave irradiation in solvent-free conditions to achieve cycloaddition and sigmatropic shift reactions, leading to the formation of novel pyrazole derivatives. The study showcases the potential of 3-Cyclobutyl-4-nitro-1H-pyrazole in enabling the rapid synthesis of heterocyclic compounds under microwave-assisted conditions (Gomez et al., 2009).
Photoactivated 1,3-Dipolar Cycloaddition
Wang et al. (2007) developed a mild, photoactivated 1,3-dipolar cycloaddition procedure for the synthesis of polysubstituted pyrazolines, involving the in situ generation of reactive nitrile imine dipoles and their spontaneous cycloaddition with various 1,3-dipolarophiles. This technique emphasizes the role of 3-Cyclobutyl-4-nitro-1H-pyrazole derivatives in facilitating the generation of highly functionalized compounds through light-mediated cycloaddition reactions, demonstrating the method's excellent solvent compatibility, functional group tolerance, regioselectivity, and yield (Wang et al., 2007).
Safety and Hazards
The safety data sheet for a similar compound, 4-Nitro-1H-pyrazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
Nitropyrazole compounds are known to be valuable semiproducts for the synthesis of various pharmaceutical compounds, including inhibitors and therapeutic agents .
Mode of Action
Nitropyrazoles, in general, are used in the synthesis of biologically active compounds, suggesting that they may interact with their targets to induce changes that contribute to their therapeutic effects .
Biochemical Pathways
Given its potential use in the synthesis of pharmaceutical compounds, it’s plausible that it may influence a variety of biochemical pathways depending on the specific therapeutic agents it’s used to produce .
Result of Action
As a building block for the synthesis of various pharmaceutical compounds, its effects would likely depend on the specific compounds it’s used to produce .
properties
IUPAC Name |
5-cyclobutyl-4-nitro-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-10(12)6-4-8-9-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQZQCPFSQEIGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1374830-12-2 |
Source
|
Record name | 3-cyclobutyl-4-nitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.